molecular formula C18H21F3N2O5 B13172016 Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate

Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate

Cat. No.: B13172016
M. Wt: 402.4 g/mol
InChI Key: GTZOBQHRDQYZDP-UHFFFAOYSA-N
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Description

Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate is a complex organic compound with a molecular formula of C18H21F3N2O5. This compound is characterized by the presence of a piperidine ring substituted with benzamido, hydroxy, oxo, and trifluoromethyl groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and ketone precursors.

    Introduction of Functional Groups: The benzamido, hydroxy, and oxo groups are introduced through a series of substitution and oxidation reactions. Trifluoromethylation is achieved using reagents like trifluoromethyl iodide under specific conditions.

    Esterification: The final step involves esterification of the propanoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The benzamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate involves its interaction with specific molecular targets. The benzamido group may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications.

Biological Activity

Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A piperidine ring : This heterocyclic structure is known for its biological activity.
  • Benzamido group : Contributes to the compound's interaction with biological targets.
  • Trifluoromethyl moiety : Often enhances lipophilicity and metabolic stability.

Antitumor Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related piperidine derivatives have shown promising results against various cancer cell lines, including:

  • Ehrlich’s Ascites Carcinoma (EAC)
  • Dalton’s Lymphoma Ascites (DLA)

These studies suggest that the synthesized conjugates possess cytotoxic effects comparable to established chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests have shown effectiveness against a range of bacterial and fungal strains:

  • Bacterial strains tested : E. coli, P. aeruginosa, S. aureus, and B. subtilis.
  • Fungal strains tested : A. niger, T. mentagrophytes, and C. albicans.

The minimum inhibitory concentration (MIC) values for these activities ranged from 6 to 12.5 µg/mL, indicating strong antimicrobial potential, especially for derivatives with specific functional groups like iodo and nitro moieties in their structure .

The biological activity of this compound is likely mediated through interactions with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Compounds with similar structures have been shown to modulate GPCR activity, which is crucial for signaling pathways related to cancer and inflammation .
  • DNA Interaction : Some studies suggest that these compounds may interact with DNA, leading to alkylation and subsequent cytotoxic effects on tumor cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

StudyFocusFindings
Study AAntitumor ActivityDemonstrated cytotoxicity in EAC and DLA models, comparable to standard chemotherapy agents .
Study BAntimicrobial ActivityShowed significant inhibition against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong efficacy .
Study CMechanism ExplorationSuggested interactions with GPCRs, enhancing understanding of the compound's pharmacodynamics .

Properties

Molecular Formula

C18H21F3N2O5

Molecular Weight

402.4 g/mol

IUPAC Name

ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate

InChI

InChI=1S/C18H21F3N2O5/c1-2-28-14(24)9-11-23-16(26)13(8-10-17(23,27)18(19,20)21)22-15(25)12-6-4-3-5-7-12/h3-7,13,27H,2,8-11H2,1H3,(H,22,25)

InChI Key

GTZOBQHRDQYZDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(=O)C(CCC1(C(F)(F)F)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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